molecular formula C9H12N4O2 B13994815 3-Ethyl-1,7-dimethyl-purine-2,6-dione CAS No. 7464-74-6

3-Ethyl-1,7-dimethyl-purine-2,6-dione

Cat. No.: B13994815
CAS No.: 7464-74-6
M. Wt: 208.22 g/mol
InChI Key: KHZSLIYYSMHPLX-UHFFFAOYSA-N
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Description

3-Ethyl-1,7-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its pharmacological properties and is structurally related to other methylxanthines like caffeine and theophylline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,7-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1,7-dimethyl-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,7-dimethyl-purine-2,6-dione involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,7-dimethyl-purine-2,6-dione is unique due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification can result in different therapeutic effects and metabolic pathways .

Properties

CAS No.

7464-74-6

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-ethyl-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3

InChI Key

KHZSLIYYSMHPLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C

Origin of Product

United States

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